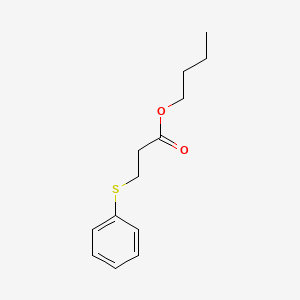
Propanoic acid, 3-(phenylthio)-, butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 3-(phenylthio)-, butyl ester is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by the presence of a propanoic acid moiety esterified with a butyl group and a phenylthio substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(phenylthio)-, butyl ester typically involves the esterification of propanoic acid with butanol in the presence of a catalyst. The reaction can be represented as follows:
CH3CH2COOH+CH3(CH2)3OH⇌CH3CH2COO(CH2)3CH3+H2O
This reaction is usually carried out under acidic conditions with a catalyst such as sulfuric acid to drive the reaction towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up by using continuous flow reactors where the reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures a higher yield and purity of the ester.
Analyse Chemischer Reaktionen
Types of Reactions
Propanoic acid, 3-(phenylthio)-, butyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The ester group can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid, or basic hydrolysis using sodium hydroxide.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Hydrolysis: Propanoic acid and butanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Corresponding substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Propanoic acid, 3-(phenylthio)-, butyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant odor.
Wirkmechanismus
The mechanism of action of propanoic acid, 3-(phenylthio)-, butyl ester involves its interaction with molecular targets such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The phenylthio group may also play a role in modulating the compound’s activity by interacting with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, butyl ester: Lacks the phenylthio group, making it less hydrophobic and potentially less biologically active.
Propanoic acid, phenyl ester: Lacks the butyl group, which may affect its volatility and odor profile.
Uniqueness
Propanoic acid, 3-(phenylthio)-, butyl ester is unique due to the presence of both the butyl and phenylthio groups, which confer distinct chemical and physical properties. The phenylthio group adds hydrophobicity and potential biological activity, while the butyl group contributes to its ester characteristics and volatility.
Eigenschaften
CAS-Nummer |
121118-58-9 |
|---|---|
Molekularformel |
C13H18O2S |
Molekulargewicht |
238.35 g/mol |
IUPAC-Name |
butyl 3-phenylsulfanylpropanoate |
InChI |
InChI=1S/C13H18O2S/c1-2-3-10-15-13(14)9-11-16-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3 |
InChI-Schlüssel |
ZXMFMKPWBKAMBM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)CCSC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-1-[(1-methoxy-2,2-dimethylpropyl)disulfanyl]-2,2-dimethylpropane](/img/structure/B14304093.png)
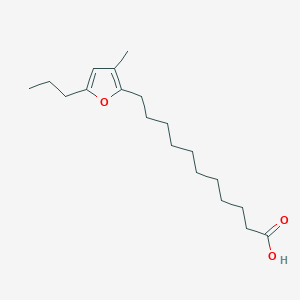
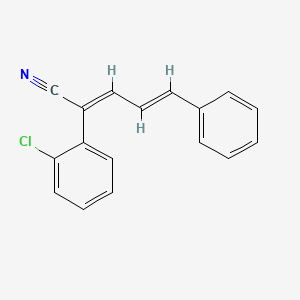
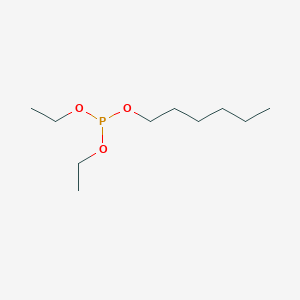
![2-Methyl-N-[(oxolan-2-yl)methyl]prop-2-enamide](/img/structure/B14304118.png)
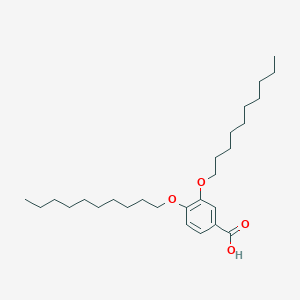
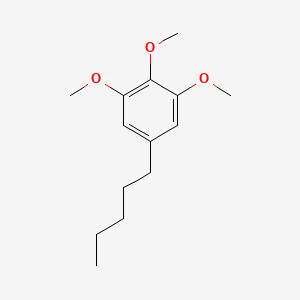
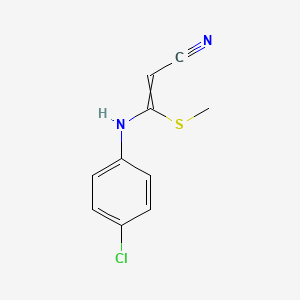
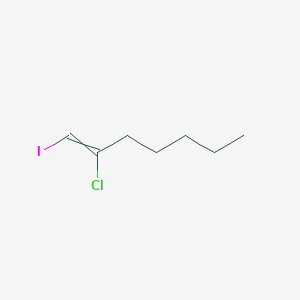
![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)
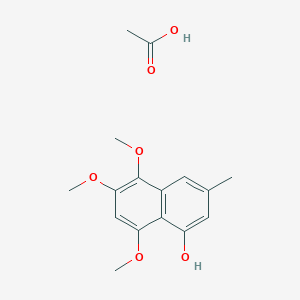
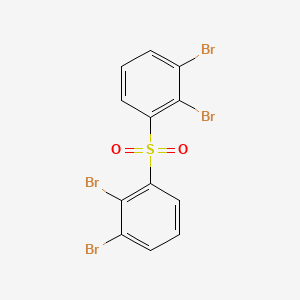
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
